molecular formula C15H10ClN3 B1498794 2-chloro-5-(6-pyridin-3-ylpyridin-3-yl)pyridine CAS No. 942206-13-5

2-chloro-5-(6-pyridin-3-ylpyridin-3-yl)pyridine

Cat. No.: B1498794
CAS No.: 942206-13-5
M. Wt: 267.71 g/mol
InChI Key: HFAGORVNAKFNGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6’‘-Chloro-[3,2’:5’,3’‘]-terpyridine is a heterocyclic compound that belongs to the terpyridine family Terpyridines are known for their ability to form stable complexes with transition metals, making them valuable in various fields such as coordination chemistry, catalysis, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6’‘-Chloro-[3,2’:5’,3’']-terpyridine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the precursor compounds, which are usually pyridine derivatives.

    Coupling Reaction: The chlorinated pyridine derivative is then coupled with other pyridine units through a series of condensation reactions, often catalyzed by transition metals like palladium or copper.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure 6’‘-Chloro-[3,2’:5’,3’']-terpyridine.

Industrial Production Methods

In an industrial setting, the production of 6’‘-Chloro-[3,2’:5’,3’']-terpyridine may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

6’‘-Chloro-[3,2’:5’,3’']-terpyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Coordination Reactions: The terpyridine moiety can coordinate with transition metals to form stable complexes.

    Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state and reactivity.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

    Coordination Reactions: Transition metal salts like palladium chloride or copper sulfate are employed.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are utilized.

Major Products Formed

    Substitution Reactions: Products include derivatives with various functional groups replacing the chlorine atom.

    Coordination Reactions: Metal-terpyridine complexes with diverse structures and properties.

    Oxidation and Reduction: Products with altered oxidation states, impacting their chemical behavior.

Scientific Research Applications

6’‘-Chloro-[3,2’:5’,3’']-terpyridine has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique catalytic properties.

    Biology: Investigated for its potential as a bioactive molecule in medicinal chemistry, including anticancer and antimicrobial activities.

    Medicine: Explored for its role in drug development, particularly in designing metal-based drugs.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.

Mechanism of Action

The mechanism of action of 6’‘-Chloro-[3,2’:5’,3’']-terpyridine involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with biological molecules, influencing various biochemical pathways. The chlorine atom enhances the compound’s reactivity, allowing it to participate in diverse chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    2,2’6’,2’'-Terpyridine: A widely studied terpyridine derivative with similar coordination properties but lacking the chlorine atom.

    4’-Chloro-2,2’6’,2’'-terpyridine: Another chlorinated terpyridine with different substitution patterns.

Uniqueness

6’‘-Chloro-[3,2’:5’,3’']-terpyridine stands out due to the specific positioning of the chlorine atom, which imparts unique electronic and steric effects. This enhances its reactivity and makes it a valuable compound for specialized applications in coordination chemistry and materials science.

Properties

IUPAC Name

2-chloro-5-(6-pyridin-3-ylpyridin-3-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClN3/c16-15-6-4-12(10-19-15)11-3-5-14(18-9-11)13-2-1-7-17-8-13/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFAGORVNAKFNGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC=C(C=C2)C3=CN=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10654770
Record name 3~6~-Chloro-1~3~,2~2~:2~5~,3~3~-terpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10654770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

942206-13-5
Record name 3~6~-Chloro-1~3~,2~2~:2~5~,3~3~-terpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10654770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-5-(6-pyridin-3-ylpyridin-3-yl)pyridine
Reactant of Route 2
Reactant of Route 2
2-chloro-5-(6-pyridin-3-ylpyridin-3-yl)pyridine
Reactant of Route 3
Reactant of Route 3
2-chloro-5-(6-pyridin-3-ylpyridin-3-yl)pyridine
Reactant of Route 4
Reactant of Route 4
2-chloro-5-(6-pyridin-3-ylpyridin-3-yl)pyridine
Reactant of Route 5
Reactant of Route 5
2-chloro-5-(6-pyridin-3-ylpyridin-3-yl)pyridine
Reactant of Route 6
Reactant of Route 6
2-chloro-5-(6-pyridin-3-ylpyridin-3-yl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.